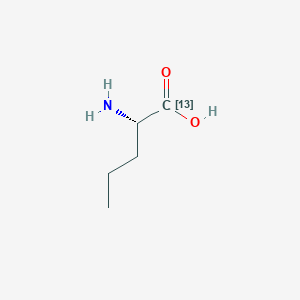
Dimethyldithiocarbamate-d6 (sodium dihydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldithiocarbamate-d6 (sodium dihydrate) is a deuterium-labeled version of dimethyldithiocarbamate. This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium, which can be useful in various analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyldithiocarbamate-d6 (sodium dihydrate) is synthesized by reacting deuterated dimethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
While specific industrial production methods for dimethyldithiocarbamate-d6 (sodium dihydrate) are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyldithiocarbamate-d6 (sodium dihydrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced back to its thiol form.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions to preserve the integrity of the deuterium label .
Major Products
The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from nucleophilic substitution .
Wissenschaftliche Forschungsanwendungen
Dimethyldithiocarbamate-d6 (sodium dihydrate) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of dimethyldithiocarbamate-d6 (sodium dihydrate) involves its interaction with metal ions and enzymes. It acts as a chelating agent, binding to metal ions and inhibiting enzyme activity. This interaction can affect various molecular pathways, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyldithiocarbamate: The non-deuterated version, commonly used in similar applications but without the benefits of deuterium labeling.
Tetramethyldithiocarbamate: Another dithiocarbamate compound with different alkyl groups, used in similar research contexts.
Ferbam (Ferric dimethyldithiocarbamate): A related compound with iron, used as a fungicide and in research.
Uniqueness
Dimethyldithiocarbamate-d6 (sodium dihydrate) is unique due to the presence of deuterium, which provides distinct advantages in analytical techniques. The deuterium labeling allows for more precise tracking and analysis in mass spectrometry and other studies, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C3H10NNaO2S2 |
|---|---|
Molekulargewicht |
185.28 g/mol |
IUPAC-Name |
sodium;N,N-bis(trideuteriomethyl)carbamodithioate;dihydrate |
InChI |
InChI=1S/C3H7NS2.Na.2H2O/c1-4(2)3(5)6;;;/h1-2H3,(H,5,6);;2*1H2/q;+1;;/p-1/i1D3,2D3;;; |
InChI-Schlüssel |
NQVBYQPOGVWUPK-XHDKXBAGSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])N(C(=S)[S-])C([2H])([2H])[2H].O.O.[Na+] |
Kanonische SMILES |
CN(C)C(=S)[S-].O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


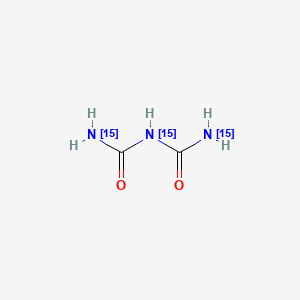




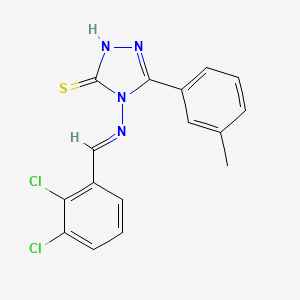

![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

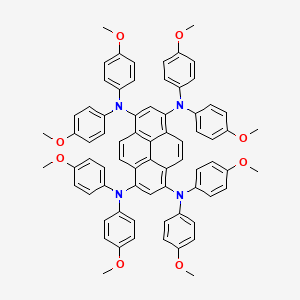
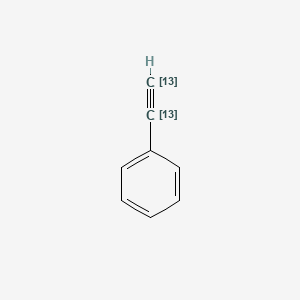
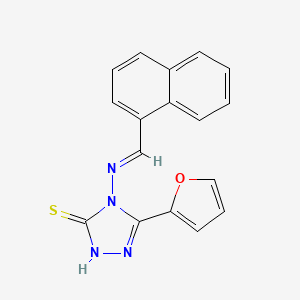
![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)
